

Unraveling ER-phagy: A Comparative Guide to RETREG1 and CCPG1

Author: BenchChem Technical Support Team. **Date:** December 2025

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The selective autophagy of the endoplasmic reticulum, termed ER-phagy, is a critical cellular process for maintaining ER homeostasis and mitigating ER stress. Two key receptors implicated in this pathway are Reticulophagy Regulator 1 (RETREG1), also known as FAM134B, and Cell Cycle Progression 1 (CCPG1). While both orchestrate the removal of ER fragments, they exhibit distinct mechanisms and physiological roles. This guide provides an objective comparison of RETREG1 and CCPG1, supported by experimental data, to aid researchers in discerning their specific functions in ER-phagy.

At a Glance: Key Distinctions

Feature	RETREG1 (FAM134B)	CCPG1
Primary Function	General ER-phagy, ER membrane remodeling	Selective ER-phagy of luminal proteins
Key Structural Domain	Reticulon Homology Domain (RHD)	Large ER luminal domain with Cargo-Interacting Regions (CIRs)
Mechanism of Action	Induces ER membrane curvature and fragmentation	Acts as a bispecific receptor for ER luminal cargo and the autophagosome
Core Interacting Partners	LC3/GABARAP family proteins	LC3/GABARAP family proteins, FIP200
Regulation by ER Stress	Upregulated to alleviate general ER stress	Transcriptionally induced by ER stress to clear aggregated luminal proteins

Quantitative Data Summary

The following tables summarize the available quantitative data for RETREG1 and CCPG1, providing a basis for their comparative functional assessment.

Table 1: Binding Affinities of ER-phagy Receptors to Autophagy Core Machinery

Receptor	Binding Partner	Method	Dissociation Constant (Kd)	Reference
CCPG1 (FIR2 motif)	FIP200 (Claw domain)	Fluorescence Polarization	12.34 ± 1.47 μM	[1]
Phospho-CCPG1 (p-FIR2)	FIP200 (Claw domain)	Fluorescence Polarization	Significantly stronger than non-phosphorylated	[1][2]
CCPG1 (FIR2 motif)	GABARAP	Fluorescence Spectroscopy	~27 μM	[2]
Phospho-CCPG1 (p-FIR2)	GABARAP	Fluorescence Spectroscopy	~9 μM	[2]
RETREG1 (LIR motif)	LC3/GABARAP	Not explicitly found in search results	-	

Table 2: Functional Impact of RETREG1 and CCPG1 on Cellular Processes

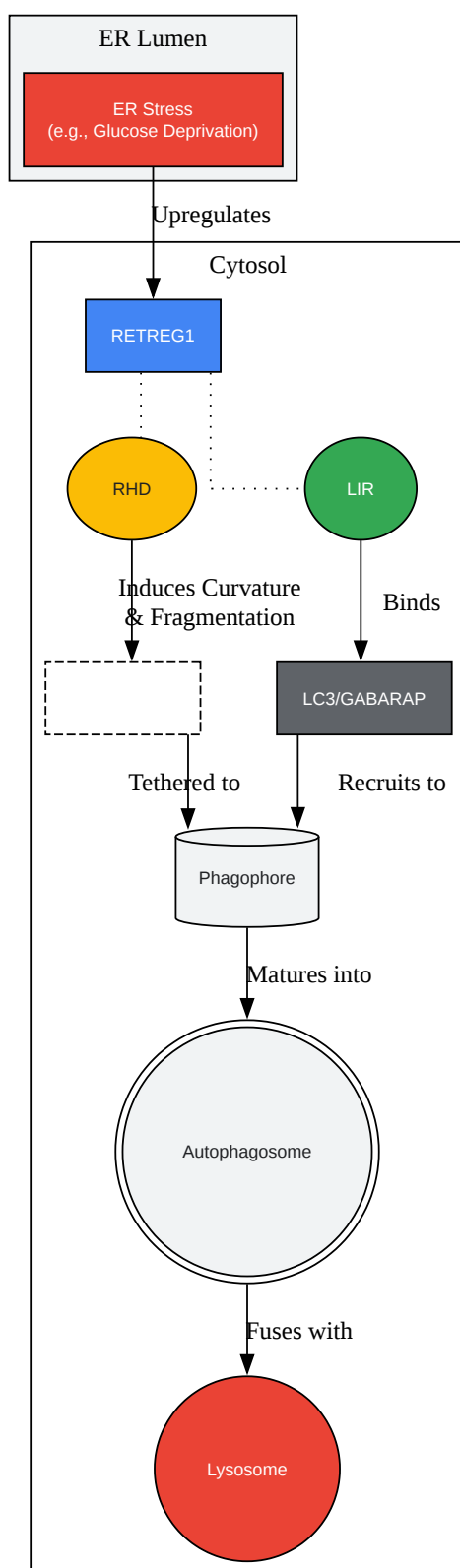
Receptor	Cellular Process	Assay	Quantitative Measurement	Reference
RETREG1	Alleviation of ER Stress	Western Blot	Overexpression mitigates the increase in p-IRE1- α , GRP78, caspase-12, and CHOP upon glucose deprivation.	[3]
RETREG1	Cell Viability under ER Stress	CCK-8 Assay	Overexpression protects against glucose deprivation-induced cell injury.	[3]
CCPG1	Degradation of ER Luminal Cargo (6xIAPP-RG)	Flow Cytometry	Knockout of CCPG1 significantly suppresses the degradation of the ER-phagy substrate.	[4][5]
CCPG1	ER Homeostasis	Microscopy	Loss of CCPG1 leads to distension and disrupted distribution of the ER in pancreatic acinar cells.	[6]

Signaling Pathways and Mechanisms

RETREG1 and CCPG1 utilize distinct signaling cascades to initiate and execute ER-phagy.

RETREG1-Mediated ER-phagy

RETREG1, the first identified mammalian ER-phagy receptor, primarily resides in the ER sheets.^[7] Its Reticulon Homology Domain (RHD) is crucial for inducing membrane curvature, leading to the fragmentation of the ER.^[8] The cytosolic portion of RETREG1 contains a LC3-interacting region (LIR) motif that directly binds to LC3/GABARAP proteins on the phagophore, thereby tethering the ER fragments to the nascent autophagosome for degradation.^{[7][8]} Upregulation of RETREG1 is a protective response to general ER stress, such as glucose deprivation, helping to restore ER homeostasis.^[7]

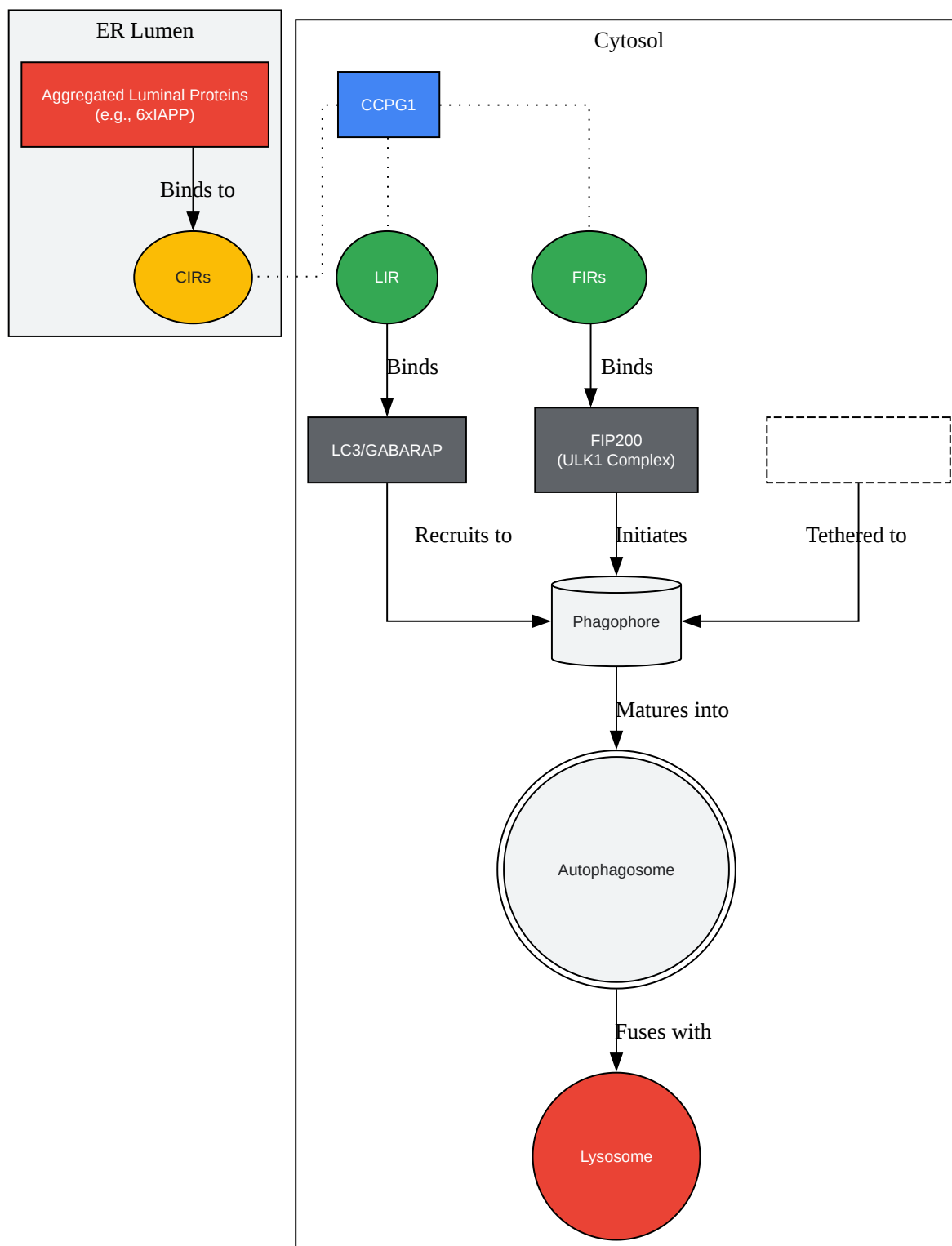


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RETREG1 signaling pathway in ER-phagy.

CCPG1-Mediated ER-phagy

CCPG1 functions as a non-canonical ER-phagy receptor with a unique mechanism for cargo recognition.^[9] Unlike RETREG1, CCPG1 possesses a large luminal domain containing several cargo-interacting regions (CIRs) that directly bind to specific ER luminal proteins, such as aggregated pro-islet amyloid polypeptide (IAPP) and prolyl 3-hydroxylase family member 4 (P3H4).^{[4][10]} This makes CCPG1 a bispecific receptor, connecting luminal cargo to the cytosolic autophagy machinery.^[4] Its cytosolic N-terminus contains not only a LIR motif for LC3/GABARAP binding but also two FIP200-interacting regions (FIRs) that engage the ULK1 complex, a key initiator of autophagy.^{[4][9]} The transcription of CCPG1 is induced by ER stress, suggesting a role in clearing misfolded or aggregated proteins from the ER lumen.^[6]



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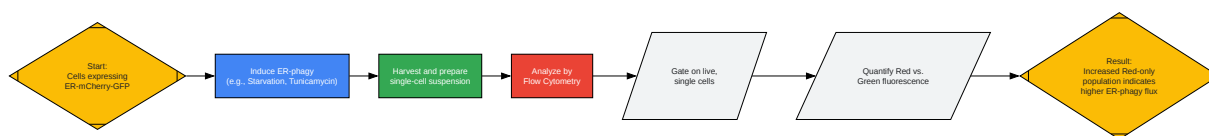
CCPG1 signaling pathway in ER-phagy.

Experimental Protocols

Quantitative ER-phagy Flux Assay using Flow Cytometry

This protocol allows for the quantification of ER-phagy flux by measuring the delivery of an ER-resident tandem fluorescent reporter to the lysosome.

Principle: A tandem fluorescent protein (e.g., mCherry-GFP) targeted to the ER will exhibit both red and green fluorescence. Upon delivery to the acidic environment of the lysosome via ER-phagy, the GFP signal is quenched while the mCherry signal remains stable. An increase in the red-only fluorescent population indicates an increase in ER-phagy flux.



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Workflow for quantitative ER-phagy flux assay.

Materials:

- Cells stably expressing an ER-targeted mCherry-GFP reporter (e.g., ss-mCherry-GFP-KDEL)
- Complete cell culture medium
- ER stress inducer (e.g., Tunicamycin) or starvation medium (e.g., EBSS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA

- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Flow cytometer

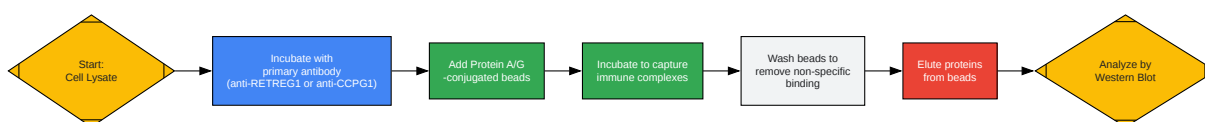
Procedure:

- Cell Culture and Treatment:
 - Plate cells expressing the ER-phagy reporter at an appropriate density.
 - Induce ER-phagy by treating cells with an ER stressor (e.g., 1 μ g/mL Tunicamycin for 16 hours) or by replacing the culture medium with starvation medium for a designated time. Include a non-treated control group.
- Cell Harvesting:
 - Wash cells twice with ice-cold PBS.
 - Detach cells using Trypsin-EDTA and neutralize with complete medium.
 - Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
- Staining and Analysis:
 - Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold flow cytometry staining buffer.
 - Filter the cell suspension through a cell strainer to obtain a single-cell suspension.
 - Analyze the cells on a flow cytometer equipped with appropriate lasers and filters for detecting mCherry and GFP.
 - Gate on the live, single-cell population using forward and side scatter.
 - Create a dot plot of mCherry versus GFP fluorescence. The population of cells with high mCherry and low GFP signal represents cells undergoing ER-phagy.

- Data Quantification:
 - Quantify the percentage of cells in the "red-only" gate for each condition. An increase in this percentage in treated cells compared to control cells indicates an induction of ER-phagy flux.

Co-immunoprecipitation (Co-IP) of RETREG1/CCPG1 with Interacting Partners

This protocol details the immunoprecipitation of RETREG1 or CCPG1 to identify and confirm their interactions with autophagy-related proteins.



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References

1. researchgate.net [researchgate.net]
2. Phosphorylation regulates the binding of autophagy receptors to FIP200 Claw domain for selective autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
3. researchgate.net [researchgate.net]
4. CCPG1 recognizes endoplasmic reticulum luminal proteins for selective ER-phagy - PMC [pmc.ncbi.nlm.nih.gov]
5. researchgate.net [researchgate.net]

- 6. CCPG1, an unconventional cargo receptor for ER-phagy, maintains pancreatic acinar cell health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RETREG1-mediated ER-phagy activation induced by glucose deprivation alleviates nucleus pulposus cell damage via ER stress pathway: RETREG1-mediated ER-phagy modulates NP cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Members of the autophagy class III phosphatidylinositol 3-kinase complex I interact with GABARAP and GABARAPL1 via LIR motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCPG1 Is a Non-canonical Autophagy Cargo Receptor Essential for ER-Phagy and Pancreatic ER Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- To cite this document: BenchChem. [Unraveling ER-phagy: A Comparative Guide to RETREG1 and CCPG1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623927#confirming-the-role-of-retreg1-vs-ccpg1-in-er-phagy]

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